Propionylpromazine

Description

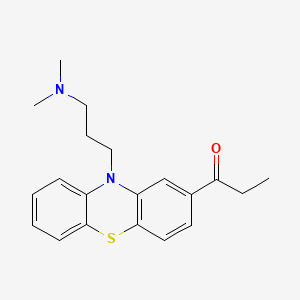

Structure

3D Structure

Properties

CAS No. |

3568-24-9 |

|---|---|

Molecular Formula |

C20H24N2OS |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |

InChI |

InChI=1S/C20H24N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |

InChI Key |

ZQTVCQIJTREKSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |

melting_point |

69.5 °C |

Other CAS No. |

3568-24-9 |

Related CAS |

14796-43-1 (phosphate) 7681-67-6 (hydrochloride) |

Synonyms |

Combolen propionylpromazine propionylpromazine hydrochloride propionylpromazine ion (1+) propionylpromazine phosphate propiopromazine |

Origin of Product |

United States |

Foundational & Exploratory

Propionylpromazine's Mechanism of Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylpromazine, a phenothiazine derivative, functions as a neuroleptic agent primarily through its antagonistic activity at dopamine receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a specific focus on its interaction with dopamine receptor subtypes. While quantitative pharmacological data for this compound is not extensively available in the public domain, this document outlines the established principles of its action based on the broader understanding of phenothiazines and dopamine receptor pharmacology. It details the downstream signaling cascades affected by dopamine receptor antagonism and provides standardized experimental protocols for characterizing such interactions.

Introduction

This compound is a phenothiazine compound utilized in veterinary medicine as a tranquilizer and sedative.[1] Its therapeutic effects are largely attributed to its ability to modulate central nervous system activity by interfering with dopaminergic neurotransmission.[2] Like other phenothiazine antipsychotics, this compound is understood to exert its primary mechanism of action through the blockade of dopamine receptors.[3][4][5] This guide delves into the specifics of this antagonism, exploring the molecular interactions and the resultant cellular signaling consequences.

This compound and Dopamine Receptor Interaction

This compound acts as an antagonist at dopamine receptors, meaning it binds to these receptors without activating them, thereby preventing dopamine from eliciting its normal physiological response. It has been reported to be an antagonist of the D1, D2, and D4 dopamine receptor subtypes. The antipsychotic effects of phenothiazines are predominantly linked to their antagonism of the D2 receptor.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki), potency (IC50/EC50), or efficacy (Emax) at individual dopamine receptor subtypes. For context, phenothiazine derivatives typically exhibit varying affinities for dopamine receptor subtypes. The following table is presented to illustrate the type of quantitative data that is determined for such compounds, though the values for this compound remain to be elucidated.

| Receptor Subtype | Parameter | Value for this compound | Representative Value for other Phenothiazines (e.g., Chlorpromazine) |

| Dopamine D1 | Ki (nM) | Not Available | ~10-100 nM |

| IC50 (nM) | Not Available | Varies with assay conditions | |

| Emax (%) | Not Available | Typically 0% (as an antagonist) | |

| Dopamine D2 | Ki (nM) | Not Available | ~1-10 nM |

| IC50 (nM) | Not Available | Varies with assay conditions | |

| Emax (%) | Not Available | Typically 0% (as an antagonist) | |

| Dopamine D4 | Ki (nM) | Not Available | Varies widely |

| IC50 (nM) | Not Available | Varies with assay conditions | |

| Emax (%) | Not Available | Typically 0% (as an antagonist) |

Note: The representative values for chlorpromazine are approximate and can vary based on the specific experimental conditions.

Downstream Signaling Pathways

The antagonism of dopamine receptors by this compound disrupts the downstream signaling cascades normally initiated by dopamine. The consequences of this blockade differ depending on the receptor subtype.

D1-like Receptor (D1 and D5) Antagonism

D1-like receptors are coupled to the Gs alpha subunit of the G protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound, by blocking D1 receptors, prevents this cascade.

D2-like Receptor (D2, D3, and D4) Antagonism

D2-like receptors are coupled to the Gi/o alpha subunit. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels and the MAPK pathway. D2 receptor signaling can also occur through a G protein-independent pathway involving β-arrestin. This compound's antagonism of D2 receptors blocks these inhibitory and modulatory effects.

References

- 1. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. benchchem.com [benchchem.com]

- 4. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors [mdpi.com]

- 5. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Studies of Propionylpromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propionylpromazine, a member of the phenothiazine class of compounds, has been investigated for its neuroleptic and sedative properties. Structurally related to other phenothiazine antipsychotics, its initial pharmacological evaluation revealed a broad spectrum of activity, influencing multiple neurotransmitter systems. This guide delves into the foundational studies that elucidated the core pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as an antagonist at several G-protein coupled receptors (GPCRs). Its diverse effects are a consequence of its ability to block the signaling of key neurotransmitters in the central and peripheral nervous systems. The primary receptor targets of this compound include:

-

Dopamine Receptors: D₁, D₂, and D₄

-

Serotonin Receptors: 5-HT₂ₐ and 5-HT₂𝒸

-

Histamine Receptors: H₁

-

Muscarinic Acetylcholine Receptors: M₁ through M₅

-

Adrenergic Receptors: α₁

The antipsychotic effects of this compound are thought to be mediated primarily through its antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. Its sedative properties are largely attributed to its potent blockade of the histamine H₁ receptor.

Receptor Binding Affinity

While the antagonist profile of this compound is established, specific quantitative data on its binding affinities (Kᵢ or IC₅₀ values) at the aforementioned receptors from initial pharmacological studies are not extensively reported in publicly available literature. Comparative studies of phenothiazine derivatives suggest that structural modifications significantly impact receptor affinity, but specific values for this compound remain to be fully disclosed in accessible records.

Pharmacokinetics and Metabolism

Initial studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in horses and pigs, revealing species-specific differences.

| Parameter | Species | Value | Route of Administration | Reference |

| Peak Plasma Concentration | Horse | 5.2 µg/L | Intramuscular | [1] |

| Time to Peak Concentration | Horse | 30 minutes | Intramuscular | [1] |

| Plasma Concentration at 11 hours | Horse | 1.26 µg/L | Intramuscular | [1] |

Tissue Distribution

Studies in pigs have demonstrated the distribution of this compound in various tissues.

| Time After Injection (hours) | Tissue | Concentration (µg/kg) | Species | Route of Administration | Dose | Reference |

| 2 | Kidney | Present | Pig | Intramuscular | 0.5 mg/kg | [2] |

| 5 | Kidney | Present | Pig | Intramuscular | 0.5 mg/kg | [2] |

| 8 | Kidney | Present | Pig | Intramuscular | 0.5 mg/kg | |

| 2 | Diaphragm Muscle | Present | Pig | Intramuscular | 0.5 mg/kg | |

| 5 | Diaphragm Muscle | Present | Pig | Intramuscular | 0.5 mg/kg | |

| 8 | Diaphragm Muscle | Not Detected | Pig | Intramuscular | 0.5 mg/kg |

Metabolism

Metabolic studies in horses have identified several metabolites of this compound. The primary analytical method used for their identification was gas chromatography-mass spectrometry (GC-MS).

Identified Metabolites in Horse Urine:

-

2-(1-hydroxypropyl)promazine

-

2-(1-propenyl)promazine

-

7-hydroxythis compound

-

2-(1-hydroxypropyl) promazine sulfoxide (major metabolite)

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its multi-receptor antagonism.

Neuroleptic Activity

This compound's neuroleptic properties have been evaluated using animal models of psychosis, such as apomorphine-induced stereotypy in rats.

| Assay | Species | ED₅₀ | Route of Administration | Effect | Reference |

| Apomorphine-Induced Stereotypy | Rat | 2.5 mg/kg | Subcutaneous | Reduction of stereotypic behavior |

Experimental Protocols

Radioligand Receptor Binding Assays (General Protocol)

While specific binding data for this compound is scarce, the following outlines a general protocol for a competitive radioligand binding assay, which would be used to determine the affinity of a compound like this compound for a specific receptor (e.g., Dopamine D₂).

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D₂ receptors).

-

Test Compound: this compound.

-

Non-specific Agent: A high concentration of a known antagonist for the receptor to determine non-specific binding (e.g., 10 µM Haloperidol for D₂ receptors).

-

Assay Buffer: A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Filtration Apparatus: A cell harvester to separate bound from unbound radioligand via filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + Radioligand.

-

Non-specific Binding: Receptor membranes + Radioligand + High concentration of non-specific agent.

-

Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Apomorphine-Induced Stereotypy in Rats

Objective: To assess the in vivo dopamine receptor antagonist activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats.

Materials:

-

Apomorphine hydrochloride.

-

Test compound (this compound).

-

Vehicle (e.g., saline or a suitable solvent for the test compound).

-

Observation cages.

Procedure:

-

Acclimatization: Acclimate the rats to the testing environment to reduce stress-induced behavioral changes.

-

Drug Administration:

-

Administer the test compound (this compound) or vehicle to different groups of rats via a specific route (e.g., subcutaneous or intraperitoneal).

-

After a predetermined pretreatment time, administer apomorphine (a dopamine agonist) to all rats.

-

-

Behavioral Observation:

-

Immediately after apomorphine injection, place each rat in an individual observation cage.

-

Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a set duration (e.g., every 10 minutes for 1-2 hours).

-

A scoring system is typically used to quantify the intensity of the stereotypy (e.g., 0 = absent, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent licking/gnawing, 4 = continuous licking/gnawing).

-

-

Data Analysis:

-

For each animal, calculate a total stereotypy score over the observation period.

-

Compare the mean stereotypy scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in the apomorphine-induced stereotypy score by the test compound indicates dopamine receptor antagonist activity. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Objective: To identify and characterize the metabolites of this compound in biological samples (e.g., urine).

Principle: GC separates volatile and thermally stable compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification. Phenothiazines and their metabolites often require derivatization to increase their volatility for GC analysis.

General Procedure:

-

Sample Preparation:

-

Extraction: Extract the drug and its metabolites from the biological matrix (e.g., urine) using liquid-liquid extraction or solid-phase extraction.

-

Hydrolysis: For conjugated metabolites (e.g., glucuronides), perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to release the free metabolites.

-

-

Derivatization:

-

To improve volatility and thermal stability, derivatize polar functional groups (e.g., hydroxyl, amino) of the metabolites. A common method is silylation.

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization and Fragmentation: As compounds elute from the GC, they enter the mass spectrometer where they are ionized (typically by electron impact) and fragmented.

-

Detection: The mass-to-charge ratio of the fragments is detected.

-

-

Data Analysis:

-

The retention time from the GC and the fragmentation pattern from the MS are used to identify the compounds by comparing them to reference spectra of known standards or by interpreting the fragmentation patterns.

-

Signaling Pathways

This compound's antagonism of various GPCRs disrupts their downstream signaling cascades.

Dopamine D₂ Receptor Signaling Pathway (Antagonized by this compound)

D₂ receptors are coupled to Gαi/o proteins. Their activation typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This compound blocks this pathway.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Antagonized by this compound)

5-HT₂ₐ receptors are coupled to Gαq proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). This compound inhibits this cascade.

Histamine H₁ Receptor Signaling Pathway (Antagonized by this compound)

Similar to 5-HT₂ₐ receptors, H₁ receptors are coupled to Gαq proteins, and their activation leads to the PLC-IP₃/DAG pathway. This compound's antagonism of this pathway underlies its sedative effects.

Alpha-1 Adrenergic Receptor Signaling Pathway (Antagonized by this compound)

Alpha-1 adrenergic receptors are also coupled to Gαq proteins, activating the PLC-IP₃/DAG pathway, which in smooth muscle leads to contraction. This compound's antagonism can lead to vasodilation and a drop in blood pressure.

Muscarinic Acetylcholine Receptor Signaling Pathways (Antagonized by this compound)

Muscarinic receptors have multiple subtypes with different G-protein coupling. M₁, M₃, and M₅ receptors couple to Gαq, activating the PLC pathway. M₂ and M₄ receptors couple to Gαi/o, inhibiting adenylyl cyclase. This compound's antagonism of these receptors can lead to anticholinergic side effects.

Conclusion

The initial pharmacological studies of this compound established it as a multi-receptor antagonist with a profile characteristic of a neuroleptic and sedative agent. Its interactions with dopamine, serotonin, histamine, muscarinic, and adrenergic receptors provide a basis for its observed physiological effects. While a complete quantitative picture of its receptor binding affinities remains to be fully elucidated from early literature, the available data on its pharmacokinetics, metabolism, and pharmacodynamics in animal models offer a foundational understanding of this complex phenothiazine derivative. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a technical resource for researchers in pharmacology and drug development.

References

In Vitro Biological Activity of Propionylpromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine derivative that has been utilized in veterinary medicine as a neuroleptic agent.[1][2][3] Its mechanism of action, like other phenothiazines, is believed to involve the antagonism of various neurotransmitter receptors. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its interactions with key G-protein coupled receptors (GPCRs) that mediate its pharmacological effects. Due to a lack of specific publicly available in vitro quantitative data for this compound, data for the structurally similar and well-characterized phenothiazine, chlorpromazine, is presented as a comparative reference. This guide also details the experimental protocols for relevant in vitro assays and provides visualizations of the associated signaling pathways.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the in vitro biological activity of this compound and the reference compound chlorpromazine at key receptor targets.

Table 1: Dopamine D2 Receptor Binding Affinity

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| This compound | Data not available | - | - | - |

| Chlorpromazine | [3H]Spiperone | Rat Striatum | 1.9 | [4] |

Table 2: Muscarinic Acetylcholine Receptor Binding Affinity

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| This compound | Data not available | - | - | - |

| Chlorpromazine | [3H]Quinuclidinyl benzilate | Rat Brain | 10 | [5] |

Table 3: Histamine H1 Receptor Functional Antagonism

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Data not available | - | - | - |

| Chlorpromazine | Histamine-induced calcium flux | HEK293 cells | 25 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below. These protocols are representative of standard techniques used to characterize the pharmacological activity of compounds like this compound.

Radioligand Binding Assay for Dopamine D2 and Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound for dopamine D2 and muscarinic acetylcholine receptors.

a) Materials:

-

Receptor Source: Membranes prepared from rat striatum (for D2 receptors) or whole brain (for muscarinic receptors), or from cell lines stably expressing the human recombinant receptor subtypes.

-

Radioligands: [3H]Spiperone (for D2 receptors) or [3H]Quinuclidinyl benzilate ([3H]QNB) (for muscarinic receptors).

-

Test Compound: this compound or reference compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

b) Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

a) Materials:

-

Receptor Source: Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors).

-

Radioligand: [35S]GTPγS.

-

Agonist and Test Compound: Known agonists for the receptor and this compound.

-

Assay Buffer: Containing GDP, MgCl2, and NaCl.

-

Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.

-

Scintillation Counter.

b) Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, the test compound (as an antagonist) and a known agonist, or the test compound alone (to test for agonist/inverse agonist activity).

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity on the filters.

-

SPA Method: If using SPA beads, the binding of [35S]GTPγS to the beads in proximity to the receptor-G-protein complex is measured directly in a scintillation counter without a filtration step.

-

-

Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values from the concentration-response curves.

Calcium Flux Assay for H1 and M1/M3/M5 Receptor Activity

This assay measures the change in intracellular calcium concentration following the activation of Gq-coupled receptors like the histamine H1 and muscarinic M1, M3, and M5 receptors.

a) Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the receptor of interest.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Agonist and Test Compound: A known agonist (e.g., histamine or carbachol) and this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Fluorescence Plate Reader or Microscope.

b) Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Compound Addition:

-

For Antagonist Activity: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of the agonist.

-

For Agonist Activity: Add varying concentrations of this compound directly to the cells.

-

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. The excitation and emission wavelengths will depend on the dye used (e.g., 488 nm excitation and 525 nm emission for Fluo-4).

-

Data Analysis: Calculate the change in fluorescence as an indicator of the change in intracellular calcium. Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by this compound.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.

Caption: Histamine H1 Receptor Signaling Pathway Antagonism by this compound.

Caption: Muscarinic Acetylcholine Receptor Signaling Antagonism by this compound.

Experimental Workflow

Caption: General Experimental Workflow for In Vitro Pharmacological Profiling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. fao.org [fao.org]

- 3. This compound | C20H24N2OS | CID 24352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Propionylpromazine's Interaction with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Propionylpromazine is a phenothiazine derivative recognized for its sedative and antipsychotic properties. Its therapeutic effects are attributed to its ability to modulate multiple neurotransmitter systems, including the dopaminergic and serotonergic systems. The interaction with serotonin receptors, particularly the 5-HT2 subfamily, is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy and side-effect profiles. This guide synthesizes the available qualitative information on this compound's serotonergic activity and provides a framework for its further investigation by presenting detailed, representative experimental methodologies.

Interaction with Serotonin Receptors

This compound is known to act as an antagonist at serotonin 5-HT2A and 5-HT2C receptors.[1][2][3][4][5] This antagonism is a shared characteristic with other atypical antipsychotic agents and is thought to play a crucial role in its therapeutic effects. The blockade of 5-HT2A receptors, in particular, is hypothesized to modulate dopamine release in certain brain regions, potentially contributing to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of publicly available quantitative data regarding the binding affinity (Ki or IC50 values) and functional activity (EC50 or Emax values) of this compound at specific serotonin receptor subtypes. The tables below are structured to accommodate such data, should it become available through future research.

Table 1: this compound Binding Affinity for Serotonin Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Source |

| 5-HT₂A | Data Not Available | Data Not Available | Data Not Available | |

| 5-HT₂C | Data Not Available | Data Not Available | Data Not Available | |

| Other 5-HT Subtypes | Data Not Available | Data Not Available | Data Not Available |

Table 2: this compound Functional Activity at Serotonin Receptors

| Receptor Subtype | Assay Type | Functional Response | EC₅₀ (nM) | Eₘₐₓ (%) | Source |

| 5-HT₂A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| 5-HT₂C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways

The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G proteins. Upon activation by an agonist, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound is presumed to block these downstream signaling events by preventing the binding of endogenous serotonin.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the interaction of phenothiazine-like compounds with serotonin receptors.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific Ligand: Mianserin or another suitable high-affinity 5-HT2A ligand.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]Ketanserin, and a high concentration of non-specific ligand (e.g., 10 µM mianserin).

-

Competitive Binding: Cell membranes, [³H]Ketanserin, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Ketanserin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization (Representative Protocol)

This protocol describes a method to assess the functional antagonism of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium.

Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium release in cells expressing the 5-HT2A receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in the dark at 37°C for 60 minutes.

-

Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of serotonin (e.g., the EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound at each concentration by comparing the peak fluorescence response to that of the agonist alone.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value for the inhibition of the serotonin-induced response.

-

Conclusion

This compound's interaction with serotonin receptors, particularly its antagonism at 5-HT2A and 5-HT2C subtypes, is a critical component of its pharmacological profile. While direct quantitative data for this compound remains elusive in the public domain, the methodologies and signaling pathways described herein provide a robust framework for its characterization. The representative protocols for radioligand binding and functional assays offer a clear path for future research to precisely quantify the affinity and potency of this compound at various serotonin receptor subtypes. Such data would be invaluable for a more complete understanding of its mechanism of action and for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2A receptor blockade in patients with schizophrenia treated with risperidone or clozapine. A SPET study using the novel 5-HT2A ligand 123I-5-I-R-91150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

Toxicological Profile of Propionylpromazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early toxicological research on propionylpromazine, a phenothiazine derivative used as a neuroleptic agent in veterinary medicine. The document synthesizes available data on its acute toxicity, genotoxicity, metabolism, and tissue distribution, with a focus on quantitative data and experimental methodologies.

Acute Toxicity

Early research primarily focused on determining the acute lethal dose of this compound. The intravenous LD50 in mice was established in a study by Silvestrini & Quadri (1970).

Table 1: Acute Toxicity of this compound

| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | M & F | Intravenous (i.v.) | 38 (35.7-40.5) | Silvestrini & Quadri (1970)[1] |

Experimental Protocols

1.1.1 Determination of Acute LD50 in Mice

-

Objective: To determine the median lethal dose (LD50) of this compound following intravenous administration in mice.

-

Species: Mouse.[1]

-

Sex: Male and Female.[1]

-

Route of Administration: Intravenous (i.v.).[1]

-

Methodology: While the specific method was not detailed in the available summaries, such studies in that era typically followed established protocols like the Miller and Tainter method. This would involve administering a range of doses to different groups of animals and observing mortality over a specified period (e.g., 24 hours) to calculate the dose that is lethal to 50% of the test population.[2]

-

Data Analysis: The LD50 value and its confidence intervals were calculated from the observed mortality rates at different dose levels.

Genotoxicity

The mutagenic potential of this compound was evaluated using the Ames test.

Table 2: Genotoxicity of this compound

| Test System | Test Object | Concentration | Results | Reference |

| Ames test | S. typhimurium TA 1535, 100, 98, 1537, 1538 | 1 mg, 5 mg | Negative | Preiss et al. (1983) |

Experimental Protocols

2.1.1 Ames Test for Mutagenicity

-

Objective: To assess the potential of this compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Test Organism: Salmonella typhimurium strains TA1535, TA100, TA98, TA1537, and TA1538. These strains are designed to detect different types of mutagens.

-

Methodology: The assay involves exposing the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The bacteria are then plated on a histidine-deficient medium. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies.

-

Data Analysis: The number of revertant colonies in the test plates is compared to the number in the control plates. A significant increase in revertant colonies indicates a mutagenic effect. This compound was found to be non-mutagenic in this assay.

Pharmacokinetics and Metabolism

Studies in horses, pigs, and rats have provided insights into the absorption, distribution, and biotransformation of this compound.

Table 3: Pharmacokinetic and Residue Data for this compound

| Species | Dose | Route | Sample Type | Time Post-Administration | Concentration | Reference |

| Horse | 50 mg (total dose) | i.m. | Plasma | 30 minutes | 5.2 µg/L (peak) | Park et al. (1989) |

| Horse | 50 mg (total dose) | i.m. | Plasma | 11 hours | 1.26 µg/L | Park et al. (1989) |

| Pig | 0.5 mg/kg BW | i.m. | Kidney | 2 hours | Present | Haagsma et al. (1988) |

| Pig | 0.5 mg/kg BW | i.m. | Diaphragm | 8 hours | Not Detected | Haagsma et al. (1988) |

| Pig | 0.5 mg/kg BW | i.m. | Injection Site | 5 days | 863 µg/kg | Arneth (1986) |

| Rat | 4 mg/kg BW | i.v. | Kidney | 0.2 hours | 16.2 ± 4.8 mg/kg | (Referenced in WHO, 1991) |

| Rat | 4 mg/kg BW | i.v. | Liver | 0.2 hours | 1.3 ± 0.4 mg/kg | (Referenced in WHO, 1991) |

| Rat | 4 mg/kg BW | i.v. | Brain | 0.2 hours | 5.6 ± 1.3 mg/kg | (Referenced in WHO, 1991) |

Experimental Protocols

3.1.1 Pharmacokinetic Study in Horses

-

Objective: To determine the plasma concentration of this compound over time after intramuscular administration in horses.

-

Species: Horse.

-

Dose: 50 mg total dose.

-

Route of Administration: Intramuscular (i.m.).

-

Sampling: Plasma samples were collected at intervals for 11 hours.

-

Analytical Method: Gas chromatography with a nitrogen-phosphorous detector. The lower limit of detection was 0.2 µg/L.

3.1.2 Residue Depletion Study in Pigs

-

Objective: To determine the presence and concentration of this compound residues in various tissues of pigs after intramuscular injection.

-

Species: Dutch Landrace pigs.

-

Dose: 0.5 mg/kg body weight.

-

Route of Administration: Intramuscular (i.m.).

-

Sampling: Tissues (kidney, diaphragm, injection site) were collected at 2, 5, and 8 hours, or up to 5 days post-injection in different studies.

-

Analytical Method: Thin-layer chromatography (TLC) was used for detection, with a limit of detection of 60 µg/kg. A densitometric TLC method was used for quantification in another study.

3.1.3 Tissue Distribution Study in Rats

-

Objective: To determine the distribution of this compound in rat tissues after intravenous injection.

-

Species: Female Wistar rats.

-

Dose: 4 mg/kg body weight.

-

Route of Administration: Intravenous (i.v.) via the tail vein.

-

Sampling: Tissues (kidney, liver, brain) were collected at various time points (0.2, 0.5, 1.0, and 2.0 hours).

-

Analytical Method: The specific analytical method for this rat study is not detailed in the summary documents, but would likely have been a chromatographic technique.

Metabolism

Metabolism of this compound has been investigated in horses and pigs. In horses, three metabolites were identified in urine after enzymatic hydrolysis: 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound. N-demethylated or sulfoxidated metabolites were not observed in horses. In pigs, very small amounts of the sulfoxide metabolite have been found.

Mechanism of Action and Associated Signaling Pathways

This compound is a phenothiazine neuroleptic. Its pharmacological and toxicological effects are attributed to its antagonism of several G protein-coupled receptors. While specific early research on this compound's signaling is scarce, the mechanisms of its structural isomer, propiomazine, and other phenothiazines are well-documented and provide a strong basis for its expected actions. The primary targets are dopamine, serotonin, muscarinic, alpha-1 adrenergic, and histamine H1 receptors.

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the central nervous system is a key mechanism for the antipsychotic and sedative effects of phenothiazines. This action involves the inhibition of the Gαi/o signaling pathway.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors contributes to the sedative and anxiolytic properties of phenothiazines. This receptor primarily signals through the Gαq pathway.

Muscarinic, Alpha-1, and Histamine H1 Receptor Antagonism

This compound's sedative effects are also mediated by its antagonism of histamine H1 receptors. Its antagonism of muscarinic and alpha-1 adrenergic receptors can lead to side effects such as dry mouth and hypotension, respectively. These receptors also utilize G protein-coupled signaling pathways (Gαq for M1/M3/M5 and α1; Gαi for M2/M4; Gαq for H1).

Conclusion

The early toxicological data for this compound is limited, with no available information on short-term, long-term, or reproductive toxicity from that period. The available acute toxicity data in mice show a moderate level of toxicity via the intravenous route. Genotoxicity testing in the form of the Ames test was negative. Pharmacokinetic studies in several animal species indicate that the drug is distributed to various tissues, including the brain, and is metabolized before excretion. The mechanism of action is understood to be through the antagonism of several key neurotransmitter receptors, which explains both its therapeutic effects and potential side effects. This compilation of early research provides a foundational toxicological profile for this compound.

References

An In-Depth Technical Guide to the Central Nervous System Effects of Propionylpromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylpromazine is a phenothiazine derivative with a complex pharmacological profile, primarily characterized by its antagonist activity at a wide range of central nervous system (CNS) receptors. This technical guide provides a detailed examination of this compound's effects on the CNS, with a focus on its interactions with key neurotransmitter systems. Due to the limited availability of specific binding affinity data for this compound in the public domain, this guide utilizes data from structurally and pharmacologically similar phenothiazines, such as chlorpromazine and promazine, to provide a representative profile. This document outlines detailed experimental protocols for assessing receptor binding affinities and visualizes the associated molecular pathways and experimental workflows.

Introduction: The Phenothiazine Class and this compound

Phenothiazines are a class of antipsychotic drugs known for their wide-ranging effects on the CNS.[1] this compound, a member of this class, is utilized in veterinary medicine as a tranquilizer and sedative.[2][3] Its therapeutic and side-effect profile is a direct consequence of its interaction with multiple G-protein coupled receptors (GPCRs), leading to the modulation of several key neurotransmitter pathways.[4] This guide delves into the specifics of these interactions.

Mechanism of Action: A Multi-Receptor Antagonist Profile

This compound functions as an antagonist at several critical CNS receptors.[4] Its sedative properties are largely attributed to its potent antagonism of the histamine H1 receptor. Its antipsychotic effects, though not its primary therapeutic use in veterinary medicine, are thought to be mediated by its blockade of dopamine D2 and serotonin 5-HT2A receptors. The broad receptor antagonism of this compound also contributes to its side-effect profile, including potential anticholinergic and cardiovascular effects.

References

Propionylpromazine: A Technical Guide to its Discovery, History, and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylpromazine is a phenothiazine derivative that has carved a niche primarily in veterinary medicine as a tranquilizer and antiemetic. Its multifaceted pharmacology, characterized by antagonism at a range of neurotransmitter receptors, has also made it a subject of scientific inquiry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It delves into its synthesis, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its molecular interactions and the scientific processes behind its investigation.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of phenothiazine antipsychotics. The journey began in the late 19th century with the synthesis of phenothiazine as a byproduct of the burgeoning dye industry.[1] It wasn't until the mid-20th century that the therapeutic potential of phenothiazine derivatives was unlocked. In the aftermath of World War II, research into antihistamines at the Rhône-Poulenc laboratories in France led to the synthesis of chlorpromazine in December 1950.[1][2] Initially explored for its potential in anesthesia to induce "artificial hibernation," its profound calming effects on psychiatric patients were soon observed, heralding the age of psychopharmacology.[1]

The success of chlorpromazine spurred the development of a vast array of phenothiazine derivatives, each with unique substitution patterns on the phenothiazine nucleus, leading to varied pharmacological profiles.[3] this compound, a promazine neuroleptic, emerged from this wave of synthetic exploration. While not widely used as a neuroleptic in humans due to its comparatively weaker dopamine receptor blockade, it found utility for its sedative and antiemetic properties, particularly in veterinary practice.

Synthesis of this compound

The synthesis of phenothiazine derivatives like this compound generally involves a multi-step process. A common approach is the alkylation of the phenothiazine core. The following represents a plausible synthetic route based on established methods for phenothiazine derivatization:

Step 1: Acylation of Phenothiazine

First, the phenothiazine core is acylated with 3-chloropropionyl chloride. This reaction typically takes place in a suitable solvent such as dimethylformamide (DMF). The mixture is heated to drive the reaction to completion, resulting in the formation of 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.

Step 2: Amination

The chlorinated intermediate is then reacted with an appropriate amine to introduce the side chain. In the case of this compound, this would involve a reaction with dimethylamine. This nucleophilic substitution reaction replaces the chlorine atom with the dimethylamino group, yielding the final product, this compound.

A generalized workflow for the synthesis of phenothiazine derivatives is depicted below:

Pharmacological Profile

This compound exhibits a broad pharmacological profile, acting as an antagonist at multiple G protein-coupled receptors (GPCRs). This promiscuous binding profile underpins its diverse physiological effects.

Mechanism of Action

This compound's primary mechanism of action is the blockade of various neurotransmitter receptors. It is an antagonist of dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors. The sedative effects are largely attributed to its potent antihistaminic activity at the H1 receptor, while its antiemetic and antipsychotic-like properties are thought to be mediated by its antagonism of dopamine and serotonin receptors.

Quantitative Pharmacological Data

| Receptor Target | Parameter | Value | Species | Reference |

| Dopamine D2 Receptor | ED50 | 2.5 mg/kg (s.c.) | Rat | |

| T. cruzi Trypanothione Reductase | IC50 | 357 µM | - | |

| T. brucei Trypomastigotes | ED50 | 10.1 µM | - |

Note: ED50 (Median Effective Dose) in this context refers to the dose required to produce a specific effect in 50% of the population, in this case, the reduction of apomorphine-induced stereotypic behavior in rats, which is an indicator of dopamine receptor antagonism.

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Species |

| Oral Bioavailability | 33% | - |

| Protein Binding | 81% | - |

| Elimination Half-Life | 9 hours | - |

| Peak Plasma Concentration (50 mg IM) | 5.2 µg/L at 30 minutes | Horse |

Metabolism: In horses, this compound is metabolized to several compounds, including 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound. Another study identified the major metabolite in horse urine as 2-(1-hydroxypropyl) promazine sulfoxide.

Key Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of standardized experimental protocols.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for various G protein-coupled receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Animal Behavioral Assays

Animal models are crucial for assessing the in vivo effects of drugs like this compound.

Objective: To evaluate the dopamine receptor antagonist activity of this compound in vivo.

Methodology (Apomorphine-Induced Stereotypy in Rats):

-

Acclimation: Rats are acclimated to the testing environment to minimize stress-related behavioral changes.

-

Drug Administration: Different groups of rats are administered varying doses of this compound (or a vehicle control) via a specific route (e.g., subcutaneous injection).

-

Apomorphine Challenge: After a predetermined time, all rats are administered apomorphine, a dopamine receptor agonist that induces stereotypic behaviors (e.g., sniffing, gnawing, licking).

-

Behavioral Scoring: The intensity of the stereotypic behaviors is observed and scored by a trained observer who is blind to the treatment conditions.

-

Data Analysis: The dose of this compound that reduces the stereotypic behavior by 50% (ED50) is calculated.

Signaling Pathways

This compound's antagonism of dopamine and serotonin receptors disrupts their downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, this compound prevents this inhibition, leading to a relative increase in cAMP levels. D2 receptors can also signal through β-arrestin-dependent pathways.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are primarily coupled to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound's antagonism of 5-HT2A receptors blocks these downstream signaling events.

Clinical Development and Applications

While this compound has been evaluated for its sedative and anti-anxiety effects, its clinical use in humans is limited. It has been marketed under brand names such as Propavan. The majority of its application has been in veterinary medicine, where it is used as a tranquilizer to manage stress and anxiety in animals, particularly during transportation. There is a lack of extensive, publicly available data on human clinical trials for this compound.

Conclusion

This compound represents an important chapter in the ongoing story of phenothiazine pharmacology. While it did not achieve the widespread clinical use of its predecessor, chlorpromazine, its distinct pharmacological profile has secured its place in veterinary medicine and as a tool for scientific research. This guide has provided a detailed overview of its discovery, synthesis, and the experimental approaches used to characterize its mechanism of action. The provided data and visualizations offer a foundation for further research and a deeper understanding of this multifaceted compound. Further investigation is warranted to fully elucidate its receptor binding kinetics and to explore any potential novel therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Propionylpromazine Sedation in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine derivative with neuroleptic properties, utilized in veterinary medicine as a tranquilizer and sedative. In animal research, it can be a valuable tool for chemical restraint during minor procedures, imaging, or to reduce stress in study subjects. These application notes provide detailed information on its mechanism of action, dosage guidelines for various animal models, and comprehensive protocols for its safe and effective use in a research setting.

Mechanism of Action

This compound, like other phenothiazines, exerts its sedative effects through the antagonism of several key neurotransmitter receptors in the central nervous system. Its primary mechanism involves blocking dopamine D2 receptors, which leads to a depression of the central nervous system, resulting in sedation and a reduction in spontaneous motor activity. Additionally, it has an affinity for and blocks alpha-1 adrenergic, histamine H1, and muscarinic M1/M2 receptors, contributing to its overall sedative and physiological effects, including vasodilation and antiemetic properties.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Dosage and Administration

The appropriate dosage of this compound for sedation is dependent on the species, the desired level of sedation, and the route of administration. It is crucial to start with the lowest effective dose and titrate upwards as needed.

| Animal Model | Route of Administration | Sedation Dosage (mg/kg) | Reference(s) |

| Rats | Intraperitoneal (IP) | 1.5 - 5.0 | |

| Mice | Intraperitoneal (IP) | 2.5 - 10.0 | |

| Rabbits | Intramuscular (IM) | 0.5 | |

| Pigs | Intramuscular (IM) | 0.1 - 0.2 | |

| Horses | Intravenous (IV) / Intramuscular (IM) | 0.05 - 0.1 | |

| Cattle | Intravenous (IV) / Intramuscular (IM) | 0.1 - 0.2 |

Note: These dosages are for sedation and may not be sufficient for surgical anesthesia. For painful procedures, the use of analgesics is required.

Experimental Protocols

Preparation of this compound for Injection

This compound is often available as a hydrochloride or phosphate salt in a 1% aqueous solution (10 mg/mL) for veterinary use. If using a powdered form, it should be dissolved in a sterile, isotonic vehicle suitable for injection, such as sterile saline.

Materials:

-

This compound (veterinary injection solution or pure powder)

-

Sterile saline (0.9% sodium chloride)

-

Sterile vials

-

Syringes and needles of appropriate gauge

-

0.22 µm sterile filter (if preparing from powder)

Procedure:

-

From Veterinary Solution:

-

If the concentration of the veterinary solution is appropriate, it can be drawn directly into a sterile syringe.

-

If dilution is required, calculate the required volume of the stock solution and sterile saline to achieve the desired final concentration. Aseptically transfer both to a sterile vial.

-

-

From Powder:

-

Calculate the amount of this compound powder and sterile saline needed to achieve the desired concentration.

-

Aseptically add the powder to the sterile saline in a sterile container.

-

Mix thoroughly until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

-

Label the vial with the drug name, concentration, and date of preparation.

-

Sedation Protocol for Rodents (Rats and Mice)

This protocol describes the intraperitoneal (IP) administration of this compound for sedation in rats and mice.

Materials:

-

Prepared this compound solution

-

Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

-

Animal scale

-

Heating pad

-

Ophthalmic ointment

Workflow:

Caption: Experimental workflow for rodent sedation.

Procedure:

-

Animal Preparation:

-

Allow the animal to acclimate to the laboratory environment to minimize stress.

-

Accurately weigh the animal to ensure correct dosage calculation.

-

-

Drug Administration:

-

Calculate the precise volume of the this compound solution to be administered based on the animal's weight and the desired dosage.

-

Draw up the calculated volume into a sterile syringe.

-

Properly restrain the animal. For an IP injection, the animal should be tilted head-down, and the injection administered into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

-

Post-Administration Care and Monitoring:

-

Immediately after injection, apply a small amount of ophthalmic ointment to the animal's eyes to prevent corneal drying, as phenothiazines can reduce tear production.

-

Place the animal in a clean, quiet cage on a heating pad set to a low temperature to prevent hypothermia, a potential side effect of phenothiazines.

-

Monitor the animal continuously for the onset and depth of sedation. Key parameters to observe include:

-

Respiratory rate and effort: Should remain regular.

-

Response to stimuli: A gentle toe pinch should elicit a withdrawal reflex, confirming a sedative and not an anesthetic state.

-

Muscle relaxation: The animal should appear relaxed but not completely flaccid.

-

-

Continue monitoring until the animal has fully recovered, is ambulatory, and has resumed normal behavior.

-

Sedation Protocol for Rabbits

This protocol outlines the intramuscular (IM) administration of this compound for sedation in rabbits.

Materials:

-

Prepared this compound solution

-

Appropriately sized syringes (e.g., 1-3 mL) and needles (e.g., 23-25 gauge)

-

Animal scale

-

Heating pad or other heat source

-

Ophthalmic ointment

Procedure:

-

Animal Preparation:

-

Handle the rabbit calmly to minimize stress.

-

Accurately weigh the rabbit.

-

-

Drug Administration:

-

Calculate the required dose of this compound.

-

Draw the calculated volume into a sterile syringe.

-

Administer the injection into a large muscle mass, such as the quadriceps or lumbar muscles. Alternate injection sites if repeated dosing is necessary.

-

-

Post-Administration Care and Monitoring:

-

Apply ophthalmic ointment to the eyes.

-

Provide a supplemental heat source to maintain body temperature.

-

Monitor the rabbit for the level of sedation, respiratory rate, and heart rate.

-

Ensure the rabbit is in a safe, comfortable position to prevent injury during sedation and recovery.

-

Observe the animal until it is fully recovered and exhibiting normal behavior.

-

Potential Adverse Effects and Considerations

-

Hypotension: this compound can cause a drop in blood pressure due to its alpha-1 adrenergic blocking effects. This is a significant consideration in animals that are dehydrated or have cardiovascular compromise.

-

Hypothermia: As a result of vasodilation and effects on the thermoregulatory center, body temperature can decrease.

-

Lowered Seizure Threshold: While controversial and not definitively proven, it is a common precaution to avoid using phenothiazines in animals with a history of seizures.

-

Variable Sedative Effects: The level of sedation can be unpredictable and may be influenced by the animal's temperament and level of excitement prior to administration.

-

Lack of Analgesia: this compound does not provide pain relief. For any procedure that may cause pain, it must be used in conjunction with an appropriate analgesic.

Conclusion

This compound can be an effective sedative for use in animal research when administered correctly and with appropriate monitoring. Researchers should be thoroughly familiar with its pharmacological properties, potential side effects, and the specific needs of the animal model being used. Adherence to detailed protocols and vigilant monitoring are essential for ensuring animal welfare and the integrity of research data.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propionylpromazine

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of propionylpromazine using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a phenothiazine derivative used as a neuroleptic agent in veterinary medicine to manage stress in animals. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. This application note describes a robust RP-HPLC method for the determination of this compound.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound is separated from other components in the sample based on its hydrophobicity. The analyte is then detected by a UV detector, and the response is proportional to its concentration.

Chromatographic Conditions

A comprehensive summary of the HPLC system and parameters for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent with UV/Vis or PDA detector |

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | Gradient mixture of Mobile Phase A and Mobile Phase B |

| Mobile Phase A: Potassium Dihydrogen Phosphate buffer (pH 3.0) | |

| Mobile Phase B: Acetonitrile | |

| Gradient Program | A specific gradient program should be optimized for the best separation |

| Flow Rate | 1.2 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 260 nm[1] |

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following table.

| Validation Parameter | Result |

| Linearity Range | 12.6 - 37.8 µg/mL[1] |

| Correlation Coefficient (r²) | 0.9997[1] |

| Limit of Detection (LOD) | Method dependent, can be in the low ng/mL range. |

| Limit of Quantification (LOQ) | Method dependent, can be in the low ng/mL range. |

| Accuracy (% Recovery) | Typically within 98-102% |

| Precision (%RSD) | < 2%[1] |

Experimental Protocols

Reagents and Materials

-

This compound hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

Preparation of Solutions

Mobile Phase A (Potassium Dihydrogen Phosphate Buffer, pH 3.0):

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM.

-

Adjust the pH to 3.0 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase B (Acetonitrile):

-

Use HPLC grade acetonitrile.

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh about 10 mg of this compound hydrochloride reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 15, 20, 25, 30, 35, 40 µg/mL).

Sample Preparation (from Pharmaceutical Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

-

Transfer the powder to a suitable volumetric flask.

-

Add a portion of the diluent (e.g., 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

The filtered solution is now ready for injection into the HPLC system.

Chromatographic Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (diluent), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Principle of this compound separation by reverse-phase HPLC.

References

Application Notes and Protocols for Administering Propionylpromazine in In Vivo Research Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine (PPZ) is a phenothiazine derivative with neuroleptic properties, commonly utilized in veterinary medicine as a tranquilizer and antiemetic. In the context of in vivo research, its sedative and antipsychotic effects, mediated through the antagonism of dopamine, serotonin, muscarinic, and histamine receptors, make it a valuable tool for various study designs.[1] These application notes provide detailed protocols for the preparation and administration of this compound to common laboratory animal models, along with essential data for experimental planning and execution.

Mechanism of Action

This compound functions as an antagonist at multiple receptor sites within the central nervous system.[1] Its primary sedative and antipsychotic effects are attributed to the blockade of dopamine D2 receptors and serotonin 5-HT2A receptors.[1] Additionally, it exhibits antagonistic activity at muscarinic and histamine H1 receptors, contributing to its sedative and antiemetic properties.[1]

Data Presentation

Table 1: Recommended Dosages of this compound by Animal Model and Route of Administration

| Animal Model | Route of Administration | Dosage (mg/kg) | Reference |

| Horse | Intravenous (IV) | 0.05 - 0.1 | [2] |

| Intramuscular (IM) | 0.05 - 0.1 | ||

| Subcutaneous (SC) | 0.05 - 0.1 | ||

| Pig | Intravenous (IV) | 0.1 - 0.2 | |

| Intramuscular (IM) | 0.2 - 0.5 | ||

| Subcutaneous (SC) | 0.5 - 2.0 | ||

| Rat | Intravenous (IV) | 4.0 (as phosphate salt) | |

| Intraperitoneal (IP) | 1.5 (daily for 2 weeks) |

Table 2: Tissue Distribution of this compound in Rats (µg/g) Following a Single 4 mg/kg IV Dose

| Time Post-Injection (hours) | Kidney (µg/g) | Liver (µg/g) | Brain (µg/g) |

| 0.2 | 16.2 ± 4.8 | 1.3 ± 0.4 | 5.6 ± 1.3 |

| 0.5 | 9.9 ± 3.2 | 1.2 ± 0.2 | 5.4 ± 0.8 |

| 1.0 | 7.0 ± 3.0 | 1.1 ± 0.3 | 2.7 ± 0.4 |

| 2.0 | 3.3 ± 1.5 | 0.6 ± 0.2 | 0.6 ± 0.2 |

| Data presented as mean ± standard deviation. |

Table 3: Tissue Distribution of this compound in Pigs (ng/g) Following a Single 0.5 mg/kg IM Dose

| Time Post-Injection (hours) | Kidney (ng/g) | Liver (ng/g) | Brain (ng/g) | Diaphragm (ng/g) | Injection Site (ng/g) |

| 2 | 90 - 340 | 70 - 300 | 130 - 210 | 30 - 70 | 23,600 - 28,800 |

| Data represents a range from multiple animals. |

Experimental Protocols

Preparation of this compound for Injection

This compound is typically available as a hydrochloride or phosphate salt, which is a crystalline, slightly yellow powder. For administration, it is commonly prepared as a 1% aqueous solution.

Materials:

-

This compound hydrochloride or phosphate powder

-

Sterile water for injection or sterile saline (0.9% NaCl)

-

Sterile vials

-

Syringes and needles of appropriate gauge

-

Alcohol swabs

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, dissolve the powder in the appropriate volume of sterile water for injection or saline to achieve a 1% (10 mg/mL) solution.

-

Gently swirl the vial until the powder is completely dissolved.

-

Visually inspect the solution for any particulate matter before use.

-

Label the vial with the drug name, concentration, and date of preparation.

Protocol 1: Intravenous (IV) Administration in Rats

Materials:

-

Prepared 1% this compound solution

-

Rat restrainer

-

Heat lamp or warming pad

-

27-30 gauge needle and 1 mL syringe

-

Antiseptic solution (e.g., 70% ethanol)

-

Gauze pads

Procedure:

-

Warm the rat's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.

-

Place the rat in a suitable restrainer.

-

Clean the tail with an antiseptic solution.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation may be indicated by a flash of blood in the needle hub.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

-

Monitor the rat for the onset of sedation and any adverse reactions.

Protocol 2: Intramuscular (IM) Administration in Pigs

Materials:

-

Prepared 1% this compound solution

-

Appropriate gauge needle (e.g., 18-20 gauge) and syringe

-

Animal restraint equipment (e.g., snare, chute)

-

Antiseptic solution

Procedure:

-

Properly restrain the pig to ensure the safety of both the animal and the handler.

-

The preferred injection site is the musculature of the neck, behind and below the ear.

-

Clean the injection site with an antiseptic solution.

-

Insert the needle deep into the muscle.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and observe the animal for sedation.

Protocol 3: Subcutaneous (SC) Administration in Horses

Materials:

-

Prepared 1% this compound solution

-

Appropriate gauge needle (e.g., 20-22 gauge) and syringe

-

Halter and lead rope

-

Antiseptic solution

Procedure:

-

Ensure the horse is properly restrained.

-

The common site for subcutaneous injection is the side of the neck.

-

Clean the injection site with an antiseptic solution.

-

Pinch a fold of skin to create a "tent."

-

Insert the needle at the base of the skin tent, parallel to the body.

-